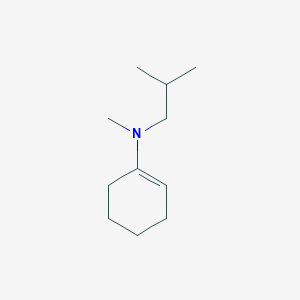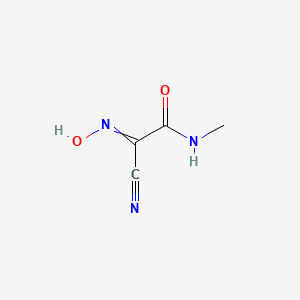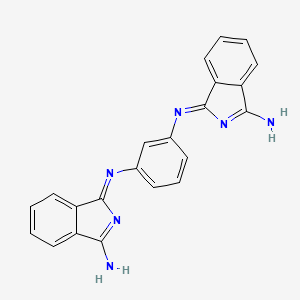
1,3-Bis(3-imino-1-isoindolinylideneamino)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(3-imino-1-isoindolinylideneamino)benzene is a complex organic compound known for its unique steric and electronic properties. This compound belongs to the class of heterocyclic compounds and is characterized by the presence of imino groups attached to isoindoline structures. The compound’s molecular structure allows for significant flexibility and potential for various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3-imino-1-isoindolinylideneamino)benzene typically involves the reaction of 1,3-diaminobenzene with isoindoline derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the optimal yield of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound with high purity and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(3-imino-1-isoindolinylideneamino)benzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s imino groups are particularly reactive, making it susceptible to nucleophilic and electrophilic attacks .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to prevent the degradation of the compound .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield imine oxides, while reduction reactions can produce amines .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1,3-Bis(3-imino-1-isoindolinylideneamino)benzene involves its interaction with molecular targets through its imino groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the function of the target molecules. The compound’s flexibility allows it to adapt to different molecular environments, enhancing its reactivity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Bis(3-imino-1-isoindolinylideneamino)pyridine
- 1,3-Bis(3-aminophenoxy)benzene
- 1,3-Bis(isocyanatomethyl)benzene
Uniqueness
1,3-Bis(3-imino-1-isoindolinylideneamino)benzene stands out due to its unique combination of steric and electronic properties. Its structural flexibility and reactivity make it a valuable compound for various scientific and industrial applications. Compared to similar compounds, it offers a broader range of potential reactions and interactions, making it a versatile tool in research and development .
Propiedades
Número CAS |
49545-76-8 |
|---|---|
Fórmula molecular |
C22H16N6 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
3-[3-[(3-aminoisoindol-1-ylidene)amino]phenyl]iminoisoindol-1-amine |
InChI |
InChI=1S/C22H16N6/c23-19-15-8-1-3-10-17(15)21(27-19)25-13-6-5-7-14(12-13)26-22-18-11-4-2-9-16(18)20(24)28-22/h1-12H,(H2,23,25,27)(H2,24,26,28) |
Clave InChI |
NBEUSQYGTMDEEJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NC2=NC3=CC(=CC=C3)N=C4C5=CC=CC=C5C(=N4)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







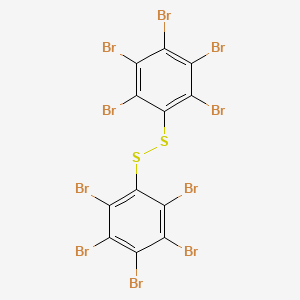

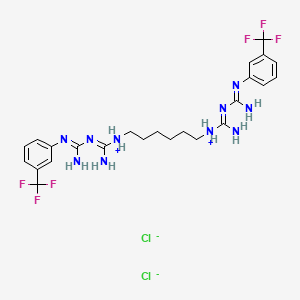
![4-[2-(4-Methoxyphenyl)ethenyl]benzonitrile](/img/structure/B14649968.png)
